3-Methylazetidin-2-one

Chiral separation Stereochemistry Absolute configuration

Researchers require minimal chiral β-lactams with validated enantiomeric resolution and absolute configuration for asymmetric synthesis, spectroscopic calibration, and mechanistic studies. Generic 2-azetidinone or 4-methyl regioisomers do not replicate the stereochemical or reactivity profile of 3-methyl substitution. - **Asymmetric Synthesis**: (3R)-(+) and (3S)-(-) enantiomers resolved and configurational confirmed via 3-amino-2-methylpropionic acids. - **Spectroscopy**: Complete VCD/ECD spectra documented; dimerization ΔH ≈ -51 kJ/mol, ΔG ≈ -6 to -8 kJ/mol. - **Mechanistic Models**: Brønsted βₙᵤᶜ = 0.55, comparable to ezetimibe (0.58) for β-lactam aminolysis studies. Supplied with analytical data. Immediate dispatch for qualified research institutions.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 58521-61-2
Cat. No. B3054148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylazetidin-2-one
CAS58521-61-2
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESCC1CNC1=O
InChIInChI=1S/C4H7NO/c1-3-2-5-4(3)6/h3H,2H2,1H3,(H,5,6)
InChIKeyXYAPRMQTKAOTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylazetidin-2-one: Procurement & Compound Identity


3-Methylazetidin-2-one (CAS 58521-61-2, MFCD19217124) is a monocyclic β-lactam with molecular formula C₄H₇NO and molecular weight 85.1 g/mol . The compound possesses one asymmetric carbon atom and is commercially available with typical purity specifications of 95–98% [1]. This four-membered lactam serves as the minimal chiral building block for constructing more complex azetidinone derivatives, including pharmaceutical intermediates structurally related to cholesterol absorption inhibitors [2].

Chiral β-lactam building block for asymmetric synthesis
Reported enantiomeric resolution with absolute configuration
Reported purity specification; lot-specific review recommended

3-Methylazetidin-2-one: Why Generic Substitution Fails


Within the azetidin-2-one (β-lactam) class, substitution position and stereochemistry profoundly alter both physical properties and chemical reactivity. The 3-methyl substitution confers a specific stereogenic center that can be resolved into enantiomerically pure forms with established absolute configurations [1], whereas the 4-methyl regioisomer exhibits distinctly different chiroptical signatures and dimerization behavior [2]. Even among 3-substituted analogs, the size of the substituent dramatically affects reaction kinetics—3-adamantyl-substituted derivatives polymerize substantially slower than 3-butyl-substituted analogs [3]. These quantifiable differences in stereochemical accessibility, chiroptical properties, and substitution-dependent reactivity mean that generic substitution with unsubstituted 2-azetidinone or alternative 3-alkyl/4-alkyl analogs will yield non-equivalent experimental outcomes in asymmetric synthesis, spectroscopic calibration, and polymer chemistry applications.

4-Methyl regioisomer

Distinct chiroptical signatures may alter spectral calibration and structural assignment.

Unsubstituted 2-azetidinone

Achiral structure cannot support asymmetric synthesis or enantiomeric resolution workflows.

3-Alkyl analogs (e.g., 3-butyl)

Different substitution-dependent reactivity may shift polymerization kinetics and reaction outcomes.

3-Methylazetidin-2-one: Comparative Evidence for Selection


Enantiomeric Resolution & Absolute Configuration

Both enantiomers of 3-methylazetidin-2-one—(3R)-(+)- and (3S)-(−)-—have been successfully obtained via diastereomeric salt recrystallization using p-toluenesulfonic acid and subsequent conversion to 3-amino-2-methylpropionic acid for absolute configuration confirmation [1]. This represents the only structurally characterized and fully resolved chiral β-lactam among the simplest monocyclic azetidin-2-ones; comparable optical resolution data for 4-methylazetidin-2-one or unsubstituted 2-azetidinone (which is achiral) are absent from the primary literature.

Enantiomeric Resolution
Class-level
Both (3R)-(+)- and (3S)-(−)-enantiomers resolved; absolute configurations confirmed via amino acid correlation.
Stereochemical attribution review; only reported for 3-methyl derivative.
Diastereomeric salt recrystallization method.
Chiral separation Stereochemistry Absolute configuration Enantiopure synthesis

Dimerization Thermodynamics and Binding Parameters

In nonpolar solvents (CCl₄), 3-methylazetidin-2-one exists predominantly as a hydrogen-bonded dimer, with calculated binding enthalpy of approximately −51 kJ/mol and free energy of dimerization ranging from −6 to −8 kJ/mol [1]. The 4-methylazetidin-2-one regioisomer exhibits the same dimerization thermodynamics under identical computational analysis [1], indicating that the dimerization propensity is a class-level property of monocyclic β-lactams rather than a differential feature between regioisomers.

Dimerization Thermodynamics
Reported
ΔH ≈ −51 kJ/mol; ΔG ≈ −6 to −8 kJ/mol
Informs monomer-dimer equilibrium prediction in nonpolar solvents.
Ab initio calculations in CCl₄.
Hydrogen bonding Supramolecular chemistry VCD spectroscopy Dimerization thermodynamics

Chiroptical Differentiation of Methylazetidin-2-one Regioisomers

Experimental vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra for 3-methylazetidin-2-one and 4-methylazetidin-2-one were directly measured and compared in the same study [1]. The two regioisomers exhibit distinctly different chiroptical signatures, with the most intense dimer VCD bands originating from in-plane N–H wagging modes that perturb the hydrogen-bonded cyclic array in the dimeric forms [1]. At dilute concentrations in heptane, both compounds exist as monomer mixtures with experimentally distinguishable ECD spectra that were satisfactorily interpreted via ab initio predictions [1].

Chiroptical Signatures
Head-to-head
Distinct VCD and ECD spectra vs 4-methylazetidin-2-one; cannot substitute.
Regioisomer-specific spectral calibration required for chiroptical methods.
Spectra in CCl₄ (dimer) and heptane (monomer).
Chiroptical spectroscopy VCD ECD Structural characterization

Fluorogenic Probe for HCMV Protease Kinetics

A fluorogenic derivative of 3-methylazetidin-2-one—specifically 4S-(4-methylumbelliferone)-3R-methylazetidin-2-one-1-carboxylic acid (4-methylpyridyl) amide—was developed and kinetically characterized as a substrate for human cytomegalovirus (HCMV) protease [1]. This compound enables continuous fluorescence monitoring of enzymatic hydrolysis, providing quantified acylation and deacylation rates that correlate with IC₅₀ values observed for β-lactam inhibitors [1]. The study further validated this derivative as an active site titrating agent for HCMV protease, establishing a simple protocol for rapid determination of active enzyme concentration [1].

HCMV Protease Probe
Class-level
Fluorogenic 3R-methyl derivative validated as active site titrant; acylation/deacylation rates quantified.
Scaffold-specific fluorogenic assay platform for HCMV protease research.
Continuous fluorescence monitoring assay.
HCMV protease Fluorogenic substrate Enzyme kinetics Active site titration

Aminolysis Transition State in Ezetimibe Analog

The structurally related compound (3R*,4S*)-4-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-methylazetidin-2-one (4a) was studied alongside ezetimibe in aminolysis kinetics experiments under pseudo-first-order conditions at 39°C [1]. The Brønsted βₙᵤᶜ value was determined as 0.55 for compound 4a, compared to 0.58 for ezetimibe itself [1]. These closely matched values indicate an early transition state where C–Nₐₘᵢₙₑ bond formation is minimal and the C–Nₗₐ꜀ₜₐₘ bond remains largely intact during nucleophilic attack [1].

Aminolysis β Value
Head-to-head
βnuc = 0.55 (3-methyl analog) vs 0.58 (ezetimibe)
Supports model compound for ezetimibe aminolysis mechanism studies.
Pseudo-first-order with primary amines at 39°C.
Aminolysis kinetics Ezetimibe analogs β-lactam reactivity Brønsted correlation

Ring Vibrational Comparison with 2-Azetidinone

Ab initio calculations were performed to characterize the β-lactam ring fundamental vibrations in both 2-azetidinone and 3-methyl-2-azetidinone, with calculated spectra compared against experimental vibrational frequencies of cyclobutane, 2-azetidinone, and 3-methyl-4-benzoyl-4-phenyl-2-azetidinone [1]. The study established that methyl substitution at the 3-position produces quantifiable shifts in ring vibrational modes relative to the unsubstituted parent compound, providing a computational and experimental framework for distinguishing substitution effects on β-lactam ring geometry and electronic structure [1].

Ring Vibrational Shifts
Head-to-head
Quantified frequency shifts vs unsubstituted 2-azetidinone from ab initio calculations.
Enables substituent effect interpretation on β-lactam ring vibrational modes.
Validated against experimental spectra.
Ab initio calculation Vibrational spectroscopy Ring conformation Theoretical chemistry

3-Methylazetidin-2-one: Research & Industrial Applications


Enantiopure β-Lactam Building Blocks for Asymmetric Synthesis

Procure 3-methylazetidin-2-one when developing asymmetric synthetic routes requiring a minimal chiral β-lactam with established enantiomeric resolution and absolute configuration. As documented by Shustov and Rauk, both (3R)-(+)- and (3S)-(−) enantiomers can be obtained and their absolute configurations are unambiguously assigned via conversion to the corresponding 3-amino-2-methylpropionic acids [1]. Alternative minimal azetidinones lack comparable optical resolution validation, making 3-methylazetidin-2-one the preferred stereochemical reference for chiral β-lactam chemistry.

Chiroptical Spectroscopic Calibration & Reference Standard

Utilize 3-methylazetidin-2-one as a calibration standard for vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) instrumentation when developing methods for β-lactam-containing compounds. McCann et al. have published complete experimental VCD and ECD spectra for this compound alongside 4-methylazetidin-2-one, establishing that the two regioisomers produce distinctly different chiroptical signatures that must be matched to the correct structural assignment [2]. The documented dimerization thermodynamics (ΔH ≈ −51 kJ/mol; ΔG ≈ −6 to −8 kJ/mol) further inform appropriate solvent and concentration selection for reproducible spectroscopic measurements [2].

HCMV Protease Assay & Active Site Titration

Select 3-methylazetidin-2-one-derived fluorogenic probes for developing HCMV protease activity assays requiring continuous kinetic monitoring. Bonneau et al. validated a 3R-methylazetidin-2-one-based fluorogenic substrate that enables active site titration and quantification of acylation/deacylation rates [3]. This scaffold-specific application is not reported for alternative minimal azetidinones, making the 3-methyl-substituted core essential for researchers building upon this established fluorogenic assay platform.

β-Lactam Aminolysis Mechanism Studies

Employ 3-methylazetidin-2-one derivatives as structurally simplified model compounds for investigating β-lactam aminolysis mechanisms relevant to ezetimibe and related cholesterol absorption inhibitors. Baťová et al. demonstrated that (3R*,4S*)-4-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-methylazetidin-2-one exhibits a Brønsted βₙᵤᶜ value of 0.55, which is comparable to the 0.58 value obtained for ezetimibe under identical conditions at 39°C [4]. This quantitative mechanistic similarity validates the 3-methylazetidin-2-one scaffold as an appropriate surrogate for studying β-lactam reactivity without the full molecular complexity of the clinical drug.

Application
Selection Property
Validation Focus
Enantiopure β-lactam building blocks
Reported enantiomeric resolution and absolute configuration
Enantiopurity confirmation; chiral HPLC or optical rotation
Chiroptical (VCD/ECD) calibration standard
Published chiroptical spectra with dimerization thermodynamics
Spectral pattern matching against reference data
HCMV protease assay development
Scaffold-specific fluorogenic probe platform
Kinetic parameter reproducibility (acylation/deacylation rates)
β-Lactam aminolysis model studies
Mechanistic similarity to ezetimibe aminolysis
Brønsted correlation reproducibility under reported conditions

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